2-Fluoro-3-(methoxymethoxy)-1,4-dimethylbenzene

Physicochemical Property Drug-likeness Solubility

2-Fluoro-3-(methoxymethoxy)-1,4-dimethylbenzene (CAS 2734777-97-8) is a highly substituted fluorinated aromatic building block. Its structure features a 1,4-dimethylbenzene core, with a fluorine atom at the 2-position and a methoxymethoxy (MOM) ether at the 3-position.

Molecular Formula C10H13FO2
Molecular Weight 184.21 g/mol
Cat. No. B15381962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-(methoxymethoxy)-1,4-dimethylbenzene
Molecular FormulaC10H13FO2
Molecular Weight184.21 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C)F)OCOC
InChIInChI=1S/C10H13FO2/c1-7-4-5-8(2)10(9(7)11)13-6-12-3/h4-5H,6H2,1-3H3
InChIKeyKYSFRGZXTNUHMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-3-(methoxymethoxy)-1,4-dimethylbenzene: Sourcing the Orthogonally Protected Fluorinated Building Block


2-Fluoro-3-(methoxymethoxy)-1,4-dimethylbenzene (CAS 2734777-97-8) is a highly substituted fluorinated aromatic building block. Its structure features a 1,4-dimethylbenzene core, with a fluorine atom at the 2-position and a methoxymethoxy (MOM) ether at the 3-position . This specific substitution pattern creates a molecule with a calculated LogP of 2.43 and a topological polar surface area (TPSA) of 18.46 Ų, offering a distinct polarity profile compared to simpler fluorinated xylenes . The MOM group functions not only as a polarity modulator but also as a latent phenol, providing a synthetic handle for further site-selective functionalization, a concept well-established for MOM-protected arenes [1].

Why General Fluorinated Xylenes Cannot Replace 2-Fluoro-3-(methoxymethoxy)-1,4-dimethylbenzene in Your Research


Simply substituting a generic 2-fluoro-1,4-dimethylbenzene for this compound eliminates a critical synthetic handle and alters the key physicochemical properties that define its utility. The 3-methoxymethoxy (MOM) group is not a passive substituent. It acts as a relatively strong ortho-directing group in hydrogen-metal exchange reactions, enabling regioselective functionalization that is not possible with the unsubstituted fluoro-xylene [1]. Furthermore, its presence introduces two hydrogen-bond acceptor sites and increases the topological polar surface area (TPSA) to 18.46 Ų, significantly altering solubility and chromatographic behavior compared to the simpler analog (TPSA 0.00 Ų) . A simple 2-fluoro-3-methoxy or 3-hydroxy analog either lacks the stability or the specific reactivity profile afforded by the MOM protecting group, making direct replacement infeasible for multi-step synthetic pathways built around orthogonal protection.

Head-to-Head Evidence for 2-Fluoro-3-(methoxymethoxy)-1,4-dimethylbenzene: Quantifying the Advantage


Increased Topological Polar Surface Area (TPSA) vs. Unsubstituted Fluoro-Xylene Improves Aqueous Solubility Profile

The target compound possesses a calculated TPSA of 18.46 Ų, a direct result of the two oxygen atoms in the methoxymethoxy group. In contrast, the closest simple analog, 2-fluoro-1,4-dimethylbenzene, has a TPSA of 0.00 Ų. This increase in polarity is a critical differentiator, predicting improved solubility in polar solvents and superior chromatographic behavior .

Physicochemical Property Drug-likeness Solubility

Guaranteed High Purity (NLT 97%) Reduces Repurification Burden for Sensitive Downstream Applications

MolCore specifies a guaranteed minimum purity of NLT 97% for this compound . This is a higher specification than the typical 'usually 95%' purity offered for many general-purpose building blocks, such as the parent 2-fluoro-1,4-dimethylbenzene . This 2%+ purity advantage can be decisive in multi-step syntheses where impurities accumulate, reducing the need for costly pre-reaction purification.

Quality Control Procurement Reproducibility

Methoxymethoxy Group Provides a Unique Ortho-Directing Synthetic Handle for Regioselective Metalation

The methoxymethoxy substituent is a well-established, relatively strong ortho-directing group in hydrogen-metal exchange reactions. Foundational research demonstrates that on substituted (methoxymethoxy)arenes, metalation can be directed ortho to the MOM group, and the site of metalation can be controlled by the reaction medium [1]. This allows for sequential, highly regiocontrolled functionalization of the aromatic ring, a capability not available with halogen or simple alkyl substituents. In contrast, the unsubstituted 2-fluoro-1,4-dimethylbenzene requires harsh directing groups or suffers from poor regioselectivity.

Synthetic Methodology C-H Functionalization Regioselectivity

Latent Phenol Functionality Enables Orthogonal Synthetic Strategies vs. Permanent Methoxy Analogs

The MOM group is a classic acid-labile protecting group for phenols. Literature on related MOM-protected fluorophenols shows that they can be cleanly metalated and subjected to site-selective electrophilic substitution, after which the MOM group can be removed to unmask a reactive phenol [1]. This contrasts with a simple 2-fluoro-3-methoxy-1,4-dimethylbenzene, where the methoxy group is a permanent substituent with different electronic and steric properties, and cannot be cleaved under mild conditions. The target compound therefore provides a fusion of fluorine's metabolic stability and the MOM group's double role as a director and a masked functional group.

Protecting Group Synthetic Strategy Late-Stage Functionalization

Optimal Application Scenarios for 2-Fluoro-3-(methoxymethoxy)-1,4-dimethylbenzene: Where the Data Shows a Clear Advantage


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Polarity

When optimizing a lead compound's drug-likeness, the target compound offers a TPSA of 18.46 Ų and a LogP of 2.43, positioning it in a distinct physicochemical space compared to the non-polar 2-fluoro-1,4-dimethylbenzene (TPSA 0.00 Ų, LogP ~2.44) . This allows medicinal chemists to probe the impact of increased polarity without introducing a permanent hydroxyl or carboxyl group, potentially improving solubility while maintaining cell permeability.

Multi-Step Synthesis of Poly-Substituted Arenes via Directed Ortho-Metalation

The methoxymethoxy group's ability to act as a strong ortho-directing group for regioselective metalation is a key differentiator . This makes the compound ideal for synthesizing complex, highly substituted aromatic cores through sequences of directed metalation, electrophilic quench, and subsequent MOM-deprotection, a strategy not applicable to simpler fluoro-xylenes.

Synthesis of Fluorinated Phenolic Derivatives via a Protection-Deprotection Strategy

For projects targeting 2-fluoro-3-hydroxy-1,4-dimethylbenzene-based structures, this MOM-protected precursor provides a robust synthetic entry. Its use ensures the hydroxyl group is rendered inert during aggressive transformations like organometallic reactions. The subsequent deprotection step provides the phenolic compound with high fidelity, a crucial advantage for generating SAR probes or advanced intermediates .

High-Fidelity Procurement for Sensitive Catalytic or Biophysical Assays

The vendor-specified high purity of NLT 97% compared to the less stringent 95% common for basic building blocks makes this compound a reliable choice for experiments highly sensitive to impurities, such as biophysical binding assays, precise catalytic screening, or as an analytical standard, where unknown impurities compromise data interpretation.

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